molecular formula C5H10ClF2N B134069 4,4-Difluoropiperidine hydrochloride CAS No. 144230-52-4

4,4-Difluoropiperidine hydrochloride

Cat. No. B134069
CAS RN: 144230-52-4
M. Wt: 157.59 g/mol
InChI Key: OABUKBBBSMNNPM-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is also known by other names such as 4,4-DIFLUOROPIPERIDINE HCL and MFCD03095381 . The molecular weight of this compound is 157.59 g/mol .


Molecular Structure Analysis

The IUPAC name for 4,4-Difluoropiperidine hydrochloride is 4,4-difluoropiperidine;hydrochloride . The InChI string is InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H and the Canonical SMILES string is C1CNCCC1(F)F.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluoropiperidine hydrochloride include a molecular weight of 157.59 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4,4-Difluoropiperidine hydrochloride, focusing on six unique fields:

Pharmaceutical Intermediates

4,4-Difluoropiperidine hydrochloride is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be incorporated into complex molecules, facilitating the development of new drugs. This compound is particularly valuable in the synthesis of histamine-3 receptor antagonists, which are being explored for their potential in treating neurological disorders .

Neurological Disorder Treatments

Due to its potent enzyme inhibitory effects, 4,4-Difluoropiperidine hydrochloride is being investigated for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to regulate neurotransmitter levels makes it a promising candidate for developing new therapeutic agents aimed at these conditions .

Organic Synthesis

In organic chemistry, 4,4-Difluoropiperidine hydrochloride serves as a versatile building block. Its stability and reactivity make it suitable for creating a variety of organic molecules. Researchers utilize this compound to develop new synthetic pathways and to modify existing molecules to enhance their properties .

Chemical Industry Applications

The compound’s high solubility in water and other polar solvents makes it useful in various chemical industry applications. It is employed in the formulation of specialty chemicals and as a reagent in chemical reactions that require precise control over reaction conditions .

Biochemical Research

In biochemical research, 4,4-Difluoropiperidine hydrochloride is used to study enzyme mechanisms and interactions. Its inhibitory effects on specific enzymes provide insights into enzyme function and regulation, aiding in the development of enzyme inhibitors as potential drugs .

Material Science

Although less common, 4,4-Difluoropiperidine hydrochloride has potential applications in material science. Its unique chemical properties can be leveraged to develop new materials with specific characteristics, such as enhanced stability or reactivity. This area of research is still emerging but holds promise for future innovations .

Safety and Hazards

4,4-Difluoropiperidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4,4-Difluoropiperidine hydrochloride is a derivative of piperidine . It is primarily used as a pharmaceutical intermediate . The compound is a crucial fragment in the development of novel histamine-3 receptor antagonists . Histamine-3 receptors are widely distributed throughout the central nervous system and play an important role in regulating neurotransmitter release .

Mode of Action

It is known to exhibit potent inhibitory effects on certain enzymes, particularly those involved in neurotransmitter regulation . This property has led to its investigation as a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Pathways

Given its role as a histamine-3 receptor antagonist, it can be inferred that it may influence the histaminergic pathways in the central nervous system .

Pharmacokinetics

It is a crystalline solid with high solubility in water , which suggests it could have good bioavailability.

Result of Action

Its potent enzyme inhibitory effects suggest that it may alter the activity of certain enzymes involved in neurotransmitter regulation, potentially leading to changes in neurotransmitter levels and neuronal activity .

Action Environment

It is known to be stable under ambient conditions , suggesting that it may be relatively resistant to environmental changes. It is also hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability and efficacy.

properties

IUPAC Name

4,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUKBBBSMNNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374290
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropiperidine hydrochloride

CAS RN

144230-52-4
Record name 4,4-Difluoropiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144230-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 4,4-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an argon atmosphere, 1-chloroethyl chloroformate (2.62 mL) was added dropwise to the above-obtained N-benzyl-4,4-difluoropiperidine (4.66 g) in methylene chloride (93 mL) at 0° C., and the resultant mixture was stirred at 55° C. for 2 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue in methanol (93 mL) was refluxed under heat for 4 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, to thereby give the title compound as a solid (3.03 g, 87%).
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4,4-difluoropiperidine hydrochloride interact with the perovskite material in the solar cell, and what are the downstream effects of this interaction?

A1: 4,4-difluoropiperidine hydrochloride (2FPD) reacts with the perovskite material to form a 2D perovskite layer, (2FPD)2PbI4, on the perovskite surface. [] This 2D layer exhibits ferroelectric properties, meaning it possesses a spontaneous electric polarization that can be reversed by an external electric field. []

  • Enhanced Built-in Electric Field: The oriented dipoles in the 2D layer contribute to a stronger built-in electric field within the device, reaching 1.06 V. This stronger field facilitates more efficient charge extraction and transport. []
  • Improved Out-of-Plane Conductivity: The ferroelectric layer facilitates the movement of charge carriers (electrons and holes) along the out-of-plane direction, which is typically challenging in 2D/3D perovskite structures. []
  • Delayed Hot Carrier Cooling: The ferroelectric layer also contributes to a longer cooling time for "hot carriers" – highly energetic charge carriers generated by sunlight. This delay allows for more efficient energy extraction before the carriers lose their energy as heat. []
  • Reduced Exciton Binding Energy: The presence of 2FPD modifies the dielectric environment of the perovskite surface, leading to a decrease in exciton binding energy (32.8 meV). This reduction facilitates more efficient charge separation and improves device performance. []

Q2: What is the impact of using 4,4-difluoropiperidine hydrochloride on the performance and stability of the perovskite solar cells?

A2: Incorporating 4,4-difluoropiperidine hydrochloride significantly improves both the performance and stability of inverted perovskite solar cells:

  • Increased Power Conversion Efficiency (PCE): The synergistic effects of ferroelectricity and defect passivation achieved by the 2FPD treatment result in a remarkable PCE of 24.82% (certified: 24.38%) for the treated solar cells. []
  • Long-Term Stability: The 2FPD-treated devices also exhibit excellent long-term stability, retaining over 90% of their initial efficiency even after 1000 hours of continuous operation under maximum power point tracking conditions. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.